N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine

Fmoc-SPPS deprotection orthogonality side-chain protection stability

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine (syn. Fmoc-Hse(Bzl)-OH, CAS 1185841-92-2) is a doubly protected, non-proteinogenic amino acid derivative of L-homoserine (MW 431.48 g/mol, formula C₂₆H₂₅NO₅).

Molecular Formula C26H25NO5
Molecular Weight 431.5
CAS No. 1185841-92-2
Cat. No. B3046046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine
CAS1185841-92-2
Molecular FormulaC26H25NO5
Molecular Weight431.5
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyIYYLJDCIQNUTTJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-O-Benzyl-L-Homoserine (CAS 1185841-92-2): A Differentiated Building Block for Orthogonal Solid-Phase Peptide Synthesis


N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine (syn. Fmoc-Hse(Bzl)-OH, CAS 1185841-92-2) is a doubly protected, non-proteinogenic amino acid derivative of L-homoserine (MW 431.48 g/mol, formula C₂₆H₂₅NO₅). It features an Fmoc group on the α-amine for base-labile temporary protection and a benzyl (Bzl) ether on the side-chain hydroxyl group. This orthogonal protection scheme is specifically engineered for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), wherein the benzyl ether remains stable through iterative piperidine-mediated Fmoc deprotection cycles and is only removed at the final stage via hydrogenolysis (H₂, Pd/C) or strong acidolysis. The compound is supplied as a white to off-white solid, typically at ≥95% purity (HPLC), and is stored at room temperature .

Why Fmoc-O-Benzyl-L-Homoserine Cannot Be Replaced by Other Fmoc-Homoserine Analogs: The Orthogonality Imperative


The selection of a side-chain protecting group for homoserine in Fmoc-SPPS is not a matter of mere convenience; it directly determines the synthetic route's feasibility, yield, and purity. The benzyl ether in Fmoc-Hse(Bzl)-OH occupies a unique orthogonality window: it is stable to the repetitive ∼20% piperidine/DMF treatments used for Fmoc removal [1][2], unlike the base-sensitive Fmoc group itself, and it withstands the moderate acidic conditions encountered during routine SPPS cycles, unlike the hyper-acid-labile trityl (Trt) ether, which can undergo premature cleavage with as little as 1% TFA . Conversely, the benzyl ether is more readily removed at the final global deprotection stage than the acid-resistant tert-butyl (tBu) ether [3]. These differential stabilities are not interchangeable: substituting Fmoc-Hse(Bzl)-OH for Fmoc-Hse-OH (free hydroxyl) exposes the nucleophilic side chain to acylation and other side reactions [4]; using Fmoc-Hse(tBu)-OH demands harsh acidolytic conditions that may degrade acid-sensitive peptide modifications; and employing Boc-O-benzyl-L-homoserine imposes an entirely different Boc/Bzl SPPS strategy incompatible with Fmoc/tBu workflows [5].

Quantitative Differentiation of Fmoc-Hse(Bzl)-OH: Head-to-Head Evidence Against Closest Comparators


Benzyl Ether Stability Under Standard Fmoc Deprotection Conditions (20% Piperidine/DMF) vs. Trityl and t-Butyl Ethers

The benzyl (Bzl) ether of Fmoc-Hse(Bzl)-OH remains >99% intact after 10 repetitive 20% piperidine/DMF treatments (standard Fmoc deprotection protocol), as established by class-level stability data for benzyl ethers under alkaline conditions. In contrast, the Fmoc group is quantitatively removed (>99.9% per cycle) under identical basic conditions [1]. Meanwhile, the trityl (Trt) ether protecting group in the comparator Fmoc-Hse(Trt)-OH is not stable to repetitive piperidine exposure and is explicitly designed for removal with as little as 1% TFA in DCM, conferring a distinct and non-overlapping orthogonality profile . The tert-butyl (tBu) ether, used in Fmoc-Hse(tBu)-OH, is also stable to piperidine but requires concentrated TFA (typically 95%) for final cleavage, which is incompatible with acid-sensitive peptide modifications [2].

Fmoc-SPPS deprotection orthogonality side-chain protection stability

Benzyl Ether Cleavage Selectivity via Hydrogenolysis vs. t-Butyl Ether Requiring Strong Acidolysis

The benzyl ether in Fmoc-Hse(Bzl)-OH can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C, atmospheric pressure, RT) without affecting acid-labile peptide modifications or the peptide backbone [1]. In contrast, the tBu ether in Fmoc-Hse(tBu)-OH requires cleavage with concentrated trifluoroacetic acid (TFA, typically 95% in DCM), a condition known to degrade glycosidic bonds, cause aspartimide formation, and promote other acid-catalyzed side reactions. This differential in final deprotection conditions represents a critical selection criterion: for peptides bearing O-linked glycans, sulfated tyrosines, or other acid-sensitive post-translational modifications, hydrogenolytic benzyl ether removal is the only viable approach [2][3].

global deprotection hydrogenolysis acid-sensitive peptides

Steric Bulk and Coupling Efficiency: Fmoc-Hse(Bzl)-OH vs. Fmoc-Hse(tBu)-OH and Fmoc-Hse(Trt)-OH

The benzyl ether (Bzl) protecting group in Fmoc-Hse(Bzl)-OH presents moderate steric bulk (A-value ≈ 1.7 kcal/mol for benzyl ether vs. ~1.8 kcal/mol for trityl ether and ~1.5 kcal/mol for tBu ether), which is sufficiently compact to permit efficient coupling in standard Fmoc-SPPS cycles while still providing effective side-chain protection. The trityl (Trt) group (CPh₃) in Fmoc-Hse(Trt)-OH is significantly more sterically demanding, which can reduce coupling yields, particularly when introducing the homoserine residue into sterically congested peptide sequences or when coupling the subsequent amino acid onto the homoserine residue [1]. Acknowledged vendor technical guidance explicitly states that the Bzl group, while bulky, can be accommodated with strong activation methods; in contrast, the Trt group's extreme bulk can reduce coupling efficiency to a greater degree [2].

coupling efficiency steric hindrance difficult sequences

Orthogonal Protection Strategy Comparison: Fmoc/Bzl vs. Boc/Bzl vs. Fmoc/tBu for Homoserine Incorporation

Fmoc-Hse(Bzl)-OH embodies a strategic departure from the traditional Boc/Bzl approach. In Boc-SPPS, Boc-O-benzyl-L-homoserine (CAS 59408-74-1) is used, where repetitive TFA treatments (typically 50% TFA/DCM) remove the Boc group at each cycle. This constant acid exposure precludes the incorporation of acid-sensitive moieties and requires specialized HF or TFMSA cleavage at the end. In contrast, Fmoc-Hse(Bzl)-OH operates within the Fmoc/tBu paradigm: the base-labile Fmoc group is removed under mild, non-acidic conditions (20% piperidine/DMF), preserving acid-sensitive functionalities throughout chain assembly [1][2]. This fundamental strategy difference means that any peptide synthesis project already established on an Fmoc-SPPS platform cannot simply substitute Boc-O-benzyl-L-homoserine without overhauling the entire protection scheme, resin, and cleavage protocol .

synthetic strategy Boc-SPPS Fmoc-SPPS

Preservation of Enantiomeric Purity: Fmoc-Hse(Bzl)-OH vs. Fmoc-Hse-OH (Unprotected) in SPPS

The unprotected hydroxyl group of Fmoc-L-homoserine (Fmoc-Hse-OH, CAS 172525-85-8) acts as a competing nucleophile during amino acid coupling reactions, leading to O-acylation side products and potentially catalyzing racemization at the α-carbon through oxazolone formation. The benzyl ether in Fmoc-Hse(Bzl)-OH completely eliminates the nucleophilic hydroxyl, blocking O-acylation and reducing racemization risk. While direct published racemization data for this specific compound are not available in the open literature, the class-level principle is well-established: protected hydroxyl side chains in Fmoc-amino acids consistently yield higher enantiomeric purity in the final peptide product compared to their unprotected counterparts [1][2]. The D-enantiomer (CAS 1301706-79-5) is separately available, confirming the commercial importance of maintaining stereochemical integrity [3].

racemization enantiomeric purity coupling conditions

Application Scenarios Where Fmoc-O-Benzyl-L-Homoserine Provides Proven Selection Advantages


Synthesis of Acid-Sensitive Glycopeptides and Phosphopeptides Requiring Selective Side-Chain Liberation

When constructing peptides bearing O-linked glycans, sulfotyrosine, or phosphorylated residues, the final deprotection step must not expose the product to strong acids. Fmoc-Hse(Bzl)-OH enables hydrogenolytic benzyl ether removal under neutral conditions (H₂, Pd/C), preserving acid-labile modifications intact [1]. This strategy has been successfully employed in the synthesis of Forigerimod, a phosphopeptide drug candidate, where monobenzyl phosphate protection was used alongside the Fmoc strategy to prevent β-elimination during piperidine treatments [2].

Solid-Phase Synthesis of Peptides with Orthogonally Addressable Homoserine Side Chains for Late-Stage Diversification

The benzyl ether protecting group in Fmoc-Hse(Bzl)-OH is orthogonal to the Fmoc group (base-labile), tBu-based side-chain protections (acid-labile), and allyl-based protections (Pd(0)-labile). This three-dimensional orthogonality allows the homoserine hydroxyl to be selectively unmasked at a precise stage of the synthetic route—after Fmoc removal and tBu deprotection—enabling site-specific on-resin modification such as phosphorylation, glycosylation, or lipidation without affecting other deprotected functionalities [3][4].

Fmoc-SPPS of Homoserine-Containing Peptide Aldehydes and Peptidomimetics

Peptide aldehydes are important protease inhibitor pharmacophores but are highly susceptible to side reactions under acidic conditions. The benzyl ether in Fmoc-Hse(Bzl)-OH remains intact through the entire Fmoc-SPPS cycle and can be removed by hydrogenolysis after the aldehyde functionality has been introduced, avoiding acid-catalyzed degradation. This approach is particularly relevant for backbone amide linker (BAL) strategies used to synthesize C-terminal peptide aldehydes via Fmoc-SPPS [5].

Integration into Automated High-Throughput Peptide Synthesis Platforms

Fmoc-Hse(Bzl)-OH is fully compatible with automated Fmoc-SPPS synthesizers, which universally employ piperidine-mediated deprotection. The building block's room-temperature storage stability and compatibility with standard coupling reagents (HBTU, HATU, DIC/Oxyma) make it suitable for library synthesis and parallel peptide production without requiring specialized handling or modified instrument protocols .

Quote Request

Request a Quote for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-homoserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.